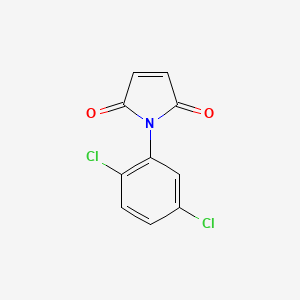

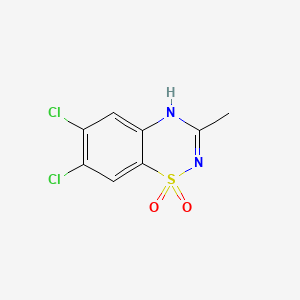

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione, also known as 2,5-dichloro-1-(2,5-dichlorophenyl)-1H-pyrrole-2,5-dione, is an organochlorine compound that has been studied for its potential applications in the fields of medicine, biochemistry, and chemistry. It is a white crystalline solid with a molecular weight of 287.95 g/mol, and it has been used as a reagent in various synthetic processes. The compound has also been studied for its potential use in the synthesis of novel pharmaceuticals and in the development of new materials.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione derivatives have demonstrated significant efficiency as organic inhibitors of carbon steel corrosion in acidic environments. Studies involving derivatives such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) revealed their potent inhibitory action against carbon steel corrosion in hydrochloric acid medium. These derivatives function as mixed-type inhibitors and adhere to the Langmuir’s adsorption isotherm, suggesting a chemisorption process on the steel surface (Zarrouk et al., 2015).

Photoluminescent Materials

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione based polymers exhibit notable photoluminescent properties. A study on π-conjugated polymers containing this compound and 1,4-phenylene units showed that these materials are suitable for electronic applications due to their strong photoluminescence and good photochemical stability in solutions (Beyerlein & Tieke, 2000).

Inhibition of PGE(2) Production

Derivatives of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione have shown potential in inhibiting PGE(2) production, a factor in inflammatory responses. One study synthesized 3,4-Diphenyl-substituted 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives, which were found to be effective in inhibiting LPS-induced PGE(2) production in macrophage cells (Moon et al., 2010).

Fungicidal Activity

Chlorinated derivatives of 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione exhibit notable fungicidal properties. Research on chlorinated phenylamino derivatives of this compound revealed their effectiveness in both in-vivo and in-vitro fungicidal assays, making them potential candidates for agricultural applications (Yaroslavskym et al., 2009).

Inhibitors of Glycolate Oxidase

Certain 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione derivatives have been identified as inhibitors of glycolate oxidase, an enzyme involved in various metabolic pathways. Research has shown that compounds with large lipophilic substituents derived from this compound are potent, competitive inhibitors of glycolate oxidase, which could have implications in medical and biochemical research (Rooney et al., 1983).

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(13)15/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGQQECAPZLVDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=O)C=CC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284903 |

Source

|

| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

6637-47-4 |

Source

|

| Record name | 6637-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,5-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)